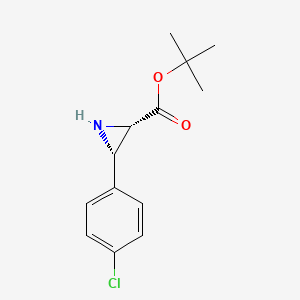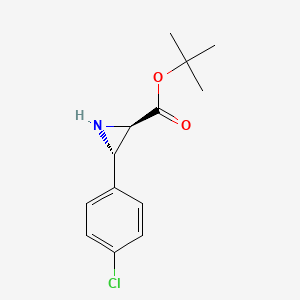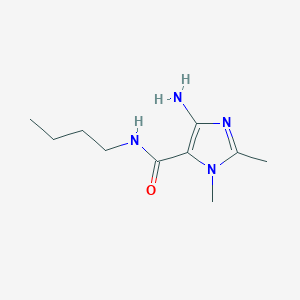
2,3-Diamino-2-methylpropanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-2-methylpropanoic acid dihydrochloride, also known as L-Norvaline, is an amino acid analog. It has gained attention in recent years due to its potential biological properties and industrial applications. The compound has a molecular weight of 191.06 .
Molecular Structure Analysis
The molecular formula of this compound is C4H12Cl2N2O2 . The average mass is 191.056 Da and the monoisotopic mass is 190.027588 Da .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The storage temperature is at room temperature .科学的研究の応用
Complexation Studies
- Complexation with Heavy Lanthanides : The thermodynamic equilibria of complexes of a similar compound, 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (DHPTA) with heavy lanthanides (Tb3+, Ho3+, Lu3+) in aqueous solution were investigated. These studies involved potentiometry, spectrophotometry, luminescence spectroscopy, and nuclear magnetic resonance spectroscopy. This research suggests potential applications in the study of lanthanide binding and complexation behavior (Zhu et al., 2020).
Synthetic Applications
Cyclization in Phosphonomethylation : Phosphonomethylation of 1,3-diaminopropan-2-ol leads to the formation of compounds including 1,3-diamino-2-hydroxypropan-N,N,N´,N´-tetrakis(methylphosphonic acid) and its cyclic ether. This indicates its use in synthetic chemistry for the creation of complex molecules (Tsirul´nikova et al., 2015).
Asymmetric Synthesis and Applications in Chemistry : α,β-Diamino acids, including 2,3-diaminopropionic acid, have seen increased interest due to their presence in biologically active compounds. They are used as building blocks in the synthesis of new molecules and have applications in the production of hydrogen for fuel cells and in food chemistry as inhibitors of polyphenol oxidase (Viso et al., 2011).
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, indicating its utility in producing chiral building blocks for synthetic chemistry (Jeulin et al., 2007).
Biochemical and Environmental Applications
- Metabolic Solutions in Biosynthesis : Studies on non-encoded diaminomonocarboxylic acids, similar to 2,3-diamino-2-methylpropanoic acid dihydrochloride, reveal their presence in cyanobacterial species. These compounds, including 3-N-methyl-2,3-diaminopropanoic acid, are known to be neurotoxic and their biosynthetic pathways are of interest in both environmental and biochemical research (Nunn & Codd, 2017).
Safety and Hazards
特性
IUPAC Name |
2,3-diamino-2-methylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKRKXHPIEGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347503 |
Source


|
| Record name | 2,3-Diamino-2-methylpropanoic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-50-6 |
Source


|
| Record name | 2,3-Diamino-2-methylpropanoic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diamino-2-methylpropanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)




![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382870.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)
amine dihydrochloride](/img/structure/B1382872.png)
